molecular formula C18H15N5O2 B2942025 3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-48-7

3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2942025
CAS RN: 2034206-48-7
M. Wt: 333.351
InChI Key: GXJGSKKVQLDBOY-UHFFFAOYSA-N
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Description

The compound “3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a pyrrolidine ring, and a pyrazine ring . Indole is a heterocyclic compound that is widely used in medicinal chemistry and has been found in many important synthetic drug molecules . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2.


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve constructing the ring from different cyclic or acyclic precursors, or functionalizing preformed rings . For example, pyrrolidine derivatives can be synthesized via cyclocondensations of dicarboxylic acids with properly substituted amines .


Molecular Structure Analysis

The molecular structure of this compound likely involves the indole, pyrrolidine, and pyrazine rings connected through carbonyl and oxy groups. The stereochemistry of the molecule could be influenced by the different stereoisomers and the spatial orientation of substituents .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on similar compounds to 3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has highlighted their potential in various chemical syntheses and reactivities. For instance, studies have shown that compounds like 2-oxo-3-(indol-3-yl)propanonitrile can react with dimethylformamide dimethylacetal to yield enaminonitriles, which further react to produce a range of heterocyclic compounds including pyrazoles, indolylpyridines, and pyrimidine derivatives (Abdallah, 2007). These processes underscore the versatility of indole-containing carbonitriles in synthesizing complex heterocycles, which are foundational in pharmaceutical chemistry and material science.

Crystal Structure Analysis

Crystal structure elucidation of compounds bearing the indole moiety, like 4-(4-fluorophenyl)-2-(1H-indol-3-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, reveals detailed insights into their molecular geometry, confirming the twisted and chair conformations of their central rings. Such analyses are critical for understanding the molecular basis of their reactivity and potential biological activities (Venkateshan et al., 2019).

Biological Activity Studies

Research into the biological activities of related pyridine derivatives has demonstrated their potential as antimicrobial and anticancer agents. For example, synthesis of new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile has led to compounds evaluated for their antibacterial and antitumor activities, showcasing the pharmaceutical applications of such chemicals (Elewa et al., 2021).

Supramolecular Chemistry

The study of supramolecular aggregation in compounds like 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles has provided valuable insights into the hydrogen bonding patterns and crystal packing structures, crucial for the design of molecular assemblies and materials with specific properties (Low et al., 2007).

properties

IUPAC Name

3-[1-(1H-indole-6-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-10-16-17(22-7-6-21-16)25-14-4-8-23(11-14)18(24)13-2-1-12-3-5-20-15(12)9-13/h1-3,5-7,9,14,20H,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJGSKKVQLDBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(1H-indole-6-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

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